7-[4-Methoxy-3-(prop-2-en-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
7-[4-METHOXY-3-(PROP-2-EN-1-YLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a methoxy group, and a prop-2-en-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-METHOXY-3-(PROP-2-EN-1-YLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a β-ketoester.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the prop-2-en-1-yloxy substituent: This can be done through an etherification reaction using allyl bromide and a suitable base.
Final functionalization: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-[4-METHOXY-3-(PROP-2-EN-1-YLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: The methoxy and prop-2-en-1-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-[4-METHOXY-3-(PROP-2-EN-1-YLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential pharmacological activities. These include anti-inflammatory, anticancer, and antimicrobial properties. The compound’s ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique reactivity and functional groups make it suitable for applications in polymer science, catalysis, and material science.
Mechanism of Action
The mechanism of action of 7-[4-METHOXY-3-(PROP-2-EN-1-YLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine derivatives: Compounds with similar thieno[3,2-b]pyridine cores but different substituents.
Methoxy-substituted aromatic compounds: Compounds with methoxy groups attached to aromatic rings.
Prop-2-en-1-yloxy-substituted compounds: Compounds with prop-2-en-1-yloxy groups attached to various cores.
Uniqueness
7-[4-METHOXY-3-(PROP-2-EN-1-YLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is unique due to its combination of functional groups and core structure. This combination imparts distinct chemical reactivity and potential applications that are not commonly found in other similar compounds. The presence of the thieno[3,2-b]pyridine core, along with the methoxy and prop-2-en-1-yloxy substituents, makes it a versatile and valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C24H21NO5S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
7-(4-methoxy-3-prop-2-enoxyphenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C24H21NO5S/c1-3-11-30-18-12-15(9-10-17(18)29-2)16-13-19(26)25-21-20(14-7-5-4-6-8-14)23(24(27)28)31-22(16)21/h3-10,12,16H,1,11,13H2,2H3,(H,25,26)(H,27,28) |
InChI Key |
YGEZDVLQHUTZIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O)OCC=C |
Origin of Product |
United States |
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